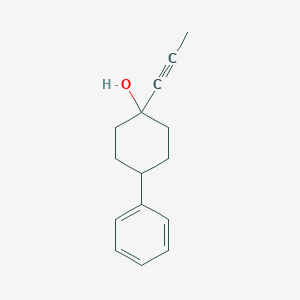

4-Phenyl-1-(1-propynyl)cyclohexanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phenyl-1-(1-propynyl)cyclohexanol is a useful research compound. Its molecular formula is C15H18O and its molecular weight is 214.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4-Phenyl-1-(1-propynyl)cyclohexanol is a compound that has garnered interest in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its cyclohexanol backbone with a phenyl group and a propynyl substituent. Its molecular formula is C15H18O, and it possesses significant hydrophobic characteristics, making it suitable for various organic synthesis applications.

Pharmaceutical Research

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenolic compounds, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, phenolic compounds have been shown to inhibit the growth of prostate cancer cells through mechanisms involving the regulation of steroidogenic enzymes, which may also apply to this compound .

Neuroprotective Effects

There is emerging evidence that phenolic compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Compounds structurally related to this compound have been studied for their ability to reduce oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Organic Synthesis

Reagent in Organic Reactions

this compound can serve as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex organic molecules .

Material Science

Inhibitor in Polymer Chemistry

The compound has been investigated as an inhibitor in organosilicone compositions. It can effectively inhibit the curing process of silicone materials, which is crucial during applications such as oil and gas drilling where precise control over material properties is required . This application highlights its importance in industrial chemistry settings.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of phenolic compounds demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, showcasing its potential as a therapeutic agent.

Case Study 2: Neuroprotection

In a neuroprotective study, researchers tested the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its utility in developing treatments for neurodegenerative diseases.

Table 1: Comparison of Anticancer Activities of Phenolic Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Prostate Cancer (LNCaP) | 15 | Induction of apoptosis |

| Quercetin | Breast Cancer (MCF-7) | 10 | Inhibition of proliferation |

| Curcumin | Colon Cancer (HT29) | 12 | Modulation of signaling pathways |

Eigenschaften

Molekularformel |

C15H18O |

|---|---|

Molekulargewicht |

214.3g/mol |

IUPAC-Name |

4-phenyl-1-prop-1-ynylcyclohexan-1-ol |

InChI |

InChI=1S/C15H18O/c1-2-10-15(16)11-8-14(9-12-15)13-6-4-3-5-7-13/h3-7,14,16H,8-9,11-12H2,1H3 |

InChI-Schlüssel |

AIUVVJSVEWAEQF-UHFFFAOYSA-N |

SMILES |

CC#CC1(CCC(CC1)C2=CC=CC=C2)O |

Kanonische SMILES |

CC#CC1(CCC(CC1)C2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.